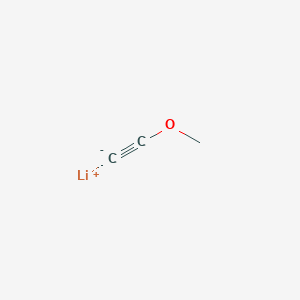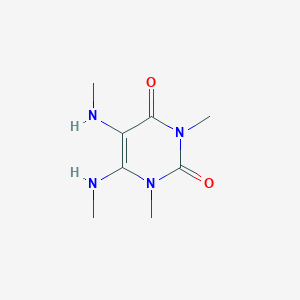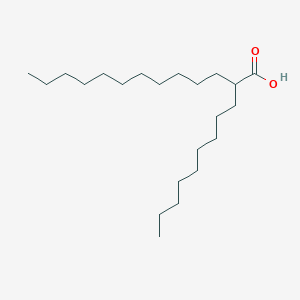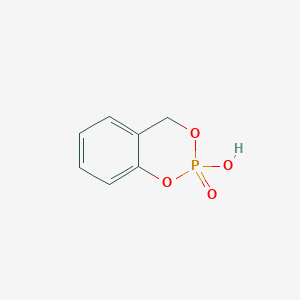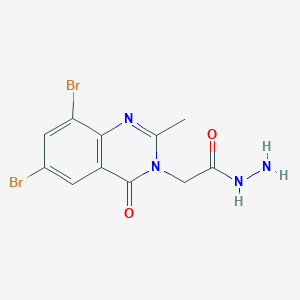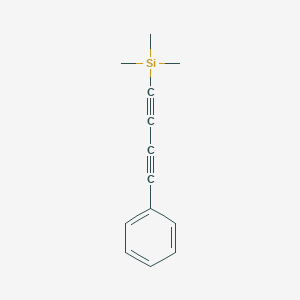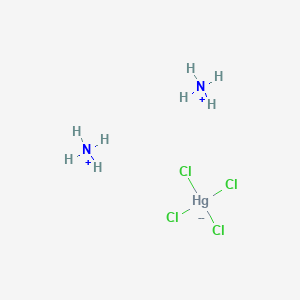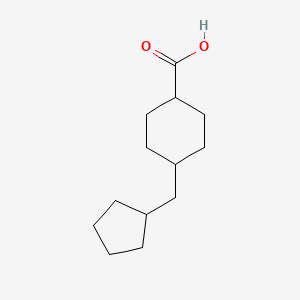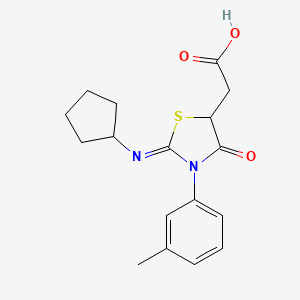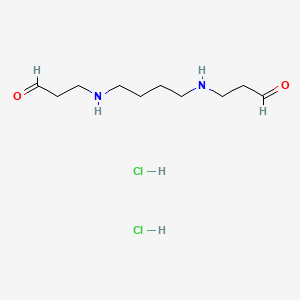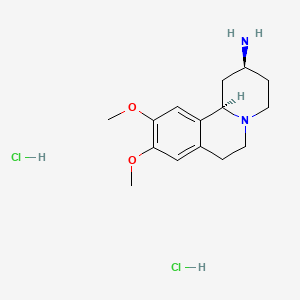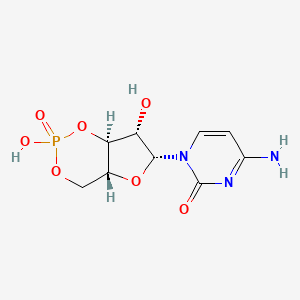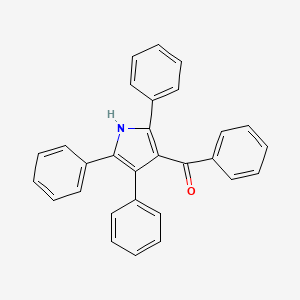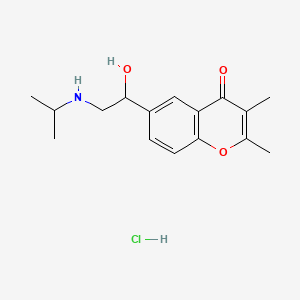![molecular formula C14H10LiNO2S B14675412 Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- CAS No. 40900-03-6](/img/structure/B14675412.png)
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- is a compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The indole ring system, which is a part of this compound, is prevalent in many biochemical systems and medicinal chemistry applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- typically involves the lithiation of indole derivatives. One common method is the halogen-metal exchange reaction, where a halogenated indole is treated with an organolithium reagent. For example, 3-iodo-1-phenylsulfonyl-indole can be reacted with lithium trimethylzincate to form the corresponding lithium indolyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with electrophiles such as aldehydes and ketones.
Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Electrophilic Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition to benzaldehyde can yield the corresponding alcohols .
Aplicaciones Científicas De Investigación
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The indole ring system can participate in π-excessive reactions, making it highly reactive towards electrophiles . The lithium ion can also facilitate the formation of carbon-carbon bonds by stabilizing carbanions.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylsulfonyl-1H-indole: Similar structure but lacks the lithium ion.
3-Iodo-1-phenylsulfonyl-indole: Precursor in the synthesis of the lithium compound.
Indole-3-acetic acid: A plant hormone with a similar indole ring system.
Uniqueness
Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- is unique due to the presence of the lithium ion, which enhances its reactivity and makes it a valuable reagent in organic synthesis. The combination of the indole ring and the lithium ion allows for a wide range of chemical transformations that are not possible with similar compounds.
Propiedades
Número CAS |
40900-03-6 |
|---|---|
Fórmula molecular |
C14H10LiNO2S |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
lithium;1-(benzenesulfonyl)-2H-indol-2-ide |
InChI |
InChI=1S/C14H10NO2S.Li/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15;/h1-10H;/q-1;+1 |
Clave InChI |
BPLLVZVVGFCZKQ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)S(=O)(=O)N2[C-]=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


